Comparative Agonist Activity at the α7 Nicotinic Acetylcholine Receptor Subtype
2-Methyl-4-(pyrrolidin-2-yl)pyridine demonstrates sub-micromolar agonist activity at the rat α7 nAChR. A direct, cross-study comparison reveals it is significantly more potent than the related compound ABT-089. Quantitative analysis shows the target compound's EC50 is 110 nM [1], whereas ABT-089, a compound with a similar pyrrolidinylmethoxy-pyridine core, acts as a weak agonist at the human α7 nAChR, eliciting only a 1-1.5% response at 1 mM [2]. This represents a potency difference of at least three orders of magnitude.
| Evidence Dimension | Agonist potency (EC50) at α7 nAChR |
|---|---|
| Target Compound Data | EC50 = 110 nM (0.11 µM) |
| Comparator Or Baseline | ABT-089: weak agonist (1-1.5% response at 1000 µM); estimated EC50 >> 1000 µM |
| Quantified Difference | Potency difference of >1000-fold (estimated) |
| Conditions | Target compound: Rat α7 nAChR in HEK293 cells (Ca2+ influx assay). Comparator: Human α7 nAChR in Xenopus oocytes (electrophysiology). |
Why This Matters
For researchers studying α7-mediated pathways, this compound provides a potent, quantifiable tool for receptor activation, offering a starkly different efficacy profile compared to weak partial agonists like ABT-089, which are more often used as selective α4β2 agents.
- [1] BindingDB. (2019). Affinity Data for BDBM50232600 (CHEMBL4074583). EC50: 110 nM for rat alpha7 nAChR. View Source
- [2] Briggs, C. A., & McKenna, D. G. (1998). Activation and inhibition of the human alpha7 nicotinic acetylcholine receptor by agonists. Neuropharmacology, 37(9), 1095-1102. View Source
